The compound is cataloged with the CAS number 746667-48-1 and has been referenced in various studies focusing on its synthesis and biological evaluation, particularly in relation to transforming growth factor-beta type 1 receptor kinase inhibition . Quinoxaline derivatives are recognized for their roles in pharmacology due to their ability to interact with various biological targets, making them significant in drug discovery.
The synthesis of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline involves several key steps:
The molecular structure of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline can be characterized as follows:
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline participates in various chemical reactions, primarily related to its role as an inhibitor:
The mechanism of action for 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline primarily involves:
Studies have demonstrated that modifications to the structure can significantly influence binding affinity and selectivity towards specific kinases, underscoring the importance of structure-activity relationships in drug design.
The physical and chemical properties of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline include:
Physical properties such as logP (partition coefficient) can be calculated to predict bioavailability and pharmacokinetics.
The applications of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline are primarily found in medicinal chemistry:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3